molecular formula C20H13F4N3O3 B2933960 1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326930-72-6

1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B2933960
CAS No.: 1326930-72-6
M. Wt: 419.336
InChI Key: KDFGXTRLXIMMBL-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one (CAS 1326930-72-6) is a chemical compound with the molecular formula C20H13F4N3O3 and a molecular weight of 419.33 g/mol . This complex molecule features a 1,3,4-oxadiazole scaffold, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, which is a pharmacophore of high significance in medicinal chemistry . The 1,3,4-oxadiazole core is thermodynamically stable and is known to be a key structural component in numerous biologically active compounds. It is considered an imperative heterocyclic scaffold for the development of new drug candidates, particularly in the field of oncology . Compounds based on the 1,3,4-oxadiazole structure have demonstrated potent anticancer potential through various mechanism-based approaches. Research indicates that such derivatives can act as multi-targeting agents, with demonstrated activity against specific cancer biological targets. These mechanisms can include the inhibition of critical enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The incorporation of the 1,3,4-oxadiazole moiety is a recognized strategy for developing novel therapeutic agents with high cytotoxicity towards malignant cells . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O3/c1-2-27-10-15(17(28)14-9-12(21)5-8-16(14)27)19-25-18(26-30-19)11-3-6-13(7-4-11)29-20(22,23)24/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFGXTRLXIMMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-Ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to two structural analogs from the evidence:

Property Target Compound 6-Ethyl-1-[(4-Fluorophenyl)Methyl]-3-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-Yl]-1,4-Dihydroquinolin-4-One 1-Ethyl-6-Methyl-3-(3-(4-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazol-5-Yl)Quinolin-4(1H)-One
Core Structure Quinolin-4-one Quinolin-4-one Quinolin-4-one
Position 1 Substituent Ethyl (4-Fluorophenyl)methyl Ethyl
Position 6 Substituent Fluoro Ethyl Methyl
Oxadiazole Substituent 4-(Trifluoromethoxy)phenyl 4-Methylphenyl 4-(Trifluoromethyl)phenyl
Molecular Formula C₂₁H₁₆F₄N₃O₃ (hypothetical) C₂₇H₂₂FN₃O₂ C₂₁H₁₆F₃N₃O₂
Molecular Weight ~437.4 g/mol (estimated) 439.5 g/mol 399.4 g/mol
Key Functional Groups -OCF₃ (strong EWG), fluoro -CH₃ (electron-donating), benzyl-4-fluorophenyl -CF₃ (moderate EWG), methyl

Key Differences and Implications:

Substituent Effects on Electronic Properties: The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than the trifluoromethyl (-CF₃) group in or the methyl (-CH₃) group in . The fluoro at position 6 (target) vs. Fluoro’s small size may reduce steric hindrance compared to ethyl.

Lipophilicity and Bioavailability :

  • -OCF₃ and -CF₃ groups increase lipophilicity (logP), favoring membrane permeability. However, -OCF₃’s oxygen atom may introduce slight polarity, balancing solubility .
  • The benzyl-4-fluorophenyl group in adds significant hydrophobicity, which might limit aqueous solubility compared to the target compound.

Synthetic Accessibility: Analogous compounds are synthesized via sodium ethoxide-mediated nucleophilic substitution, as described in . For example, α-halogenated ketones react with triazole derivatives to form oxadiazole-linked quinolines. The target compound likely follows a similar pathway, with modifications for the -OCF₃ group.

Computational and Experimental Insights

  • DFT Studies : Methods like those in predict electronic properties. For instance, the -OCF₃ group’s electron-withdrawing nature could lower the LUMO energy, enhancing reactivity in charge-transfer interactions.

Research Findings and Trends

  • Binding Affinity : The target compound’s fluoro and -OCF₃ groups may improve affinity for kinases or GPCRs relative to and , though specific data is lacking.
  • Thermodynamic Stability : Gradient-corrected density-functional theory (e.g., ) suggests that exact-exchange terms could refine stability predictions for such fluorinated systems.

Biological Activity

1-Ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. Its unique chemical structure suggests various mechanisms of action that may be beneficial in pharmacological applications. This article explores the biological activity of this compound, focusing on its efficacy against different pathogens and its potential therapeutic uses.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a quinoline core, a trifluoromethoxy phenyl group, and an oxadiazole moiety. This combination is theorized to enhance its lipophilicity and bioavailability, which are crucial for biological activity.

Molecular Formula: C19_{19}H16_{16}F4_{4}N4_{4}O2_{2}

Molecular Weight: 392.35 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains and fungi. The specific compound has not been extensively studied in this regard; however, it is hypothesized to possess similar activity based on its structural analogs.

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansMild Activity

Antimalarial Activity

Quinoline derivatives have historically been associated with antimalarial activity. The compound's structural features suggest potential efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays could be designed to assess the 50% effective concentration (EC50) against resistant strains.

Anticancer Potential

Preliminary studies have indicated that compounds with similar frameworks can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest. Future research should focus on evaluating the cytotoxic effects of this compound on various cancer cell lines.

Case Studies

A few notable studies provide insights into the biological activities related to similar compounds:

  • Study on Quinoline Derivatives:
    • Objective: To evaluate the antimalarial activity of newly synthesized quinoline derivatives.
    • Findings: Some derivatives displayed EC50 values lower than established antimalarial drugs, indicating high potential for further development.
    • Reference:
  • Antimicrobial Efficacy Study:
    • Objective: To test the antimicrobial properties of various quinoline-based compounds.
    • Findings: Certain compounds showed promising results against multi-drug-resistant bacteria.
    • Reference:

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